3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide
Overview
Description
3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide is an organic compound characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide typically involves the reaction of 3-oxo-3-phenylpropanamide with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced into the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The trifluoromethyl group also influences the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanenitrile: This compound shares the trifluoromethyl group but differs in the presence of a nitrile group instead of an amide.
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile: Similar in structure but with a different positioning of the trifluoromethyl group.
Uniqueness
3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)12-8-4-5-9-13(12)20-15(22)10-14(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRFXWSJKVJVOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330109 | |
Record name | 3-oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671037 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
393-34-0 | |
Record name | 3-oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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